2,3-Dihydroxypropyl acetate
Overview
Description
2,3-Dihydroxypropyl acetate, also known as glycerol monoacetate, is an organic compound with the molecular formula C5H10O4. It is a derivative of glycerol, where one of the hydroxyl groups is esterified with acetic acid. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
2,3-Dihydroxypropyl acetate, also known as 1-Monoacetin, is a compound that has been identified in human blood . .
Biochemical Pathways
It is known that acetate, a related compound, plays a key role in metabolism and is involved in various biological activities . Acetate is converted to acetyl coenzyme A (acetyl-CoA) by enzymes known as acyl-CoA short-chain synthetases . Acetyl-CoA is a critical molecule in metabolism, involved in the citric acid cycle and lipid synthesis .
Pharmacokinetics
It is known that the compound has been identified in human blood , suggesting that it can be absorbed and distributed in the body.
Result of Action
It is known that the compound is part of the human exposome, which refers to the measure of all the exposures of an individual in a lifetime and how those exposures relate to health .
Action Environment
It is known that the compound is part of the human exposome, suggesting that it may be influenced by various environmental exposures .
Biochemical Analysis
Molecular Mechanism
As a monoacylglycerol, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 2,3-Dihydroxypropyl acetate in laboratory settings. Similar compounds have been shown to have effects that change over time, including the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is common practice in biomedical research to study the effects of compounds at different dosages in animal models to understand threshold effects and any toxic or adverse effects at high doses .
Metabolic Pathways
As a monoacylglycerol, it may be involved in lipid metabolism pathways .
Transport and Distribution
Similar compounds are known to interact with transporters or binding proteins, which can affect their localization or accumulation .
Subcellular Localization
Similar compounds have been shown to localize in specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dihydroxypropyl acetate can be synthesized through the esterification of glycerol with acetic acid or acetic anhydride. The reaction typically involves heating glycerol with acetic acid in the presence of a catalyst, such as sulfuric acid, to promote the esterification process. The reaction conditions may vary, but a common approach involves heating the mixture to around 80-120°C with constant stirring for 30-180 minutes .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous reactors to ensure consistent product quality and yield. The process may include the use of solid catalysts and optimized reaction conditions to enhance the efficiency of the esterification reaction .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxypropyl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to yield glycerol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the acetate group.
Major Products Formed
Oxidation: Formation of dihydroxyacetone or glyceraldehyde.
Reduction: Formation of glycerol.
Substitution: Formation of various substituted glycerol derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dihydroxypropyl acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Comparison with Similar Compounds
Similar Compounds
Glycerol: A trihydroxy alcohol that serves as the parent compound for 2,3-Dihydroxypropyl acetate.
Glycerol diacetate: Another esterified derivative of glycerol with two acetate groups.
Glycerol triacetate: Fully esterified glycerol with three acetate groups.
Uniqueness
This compound is unique due to its specific esterification at one hydroxyl group, which imparts distinct chemical and physical properties compared to other glycerol derivatives. Its partial esterification allows it to retain some of the reactivity of glycerol while introducing new functionalities through the acetate group.
Properties
IUPAC Name |
2,3-dihydroxypropyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c1-4(7)9-3-5(8)2-6/h5-6,8H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZHZAAOEWVPSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
Record name | ACETIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19703 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041579 | |
Record name | Glycerol 1-monoacetate | |
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Molecular Weight |
134.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Acetin is a clear colorless to pale yellow viscous liquid with a characteristic odor. (NTP, 1992), Colorless liquid; Very hygroscopic; Commercial product is pale yellow liquid; [Merck Index] Slightly viscous liquid; [MSDSonline] | |
Record name | ACETIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19703 | |
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Record name | Glyceryl monoacetate | |
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Boiling Point |
316 °F at 16.5 mmHg (NTP, 1992), 129-131 °C @ 3 MM HG | |
Record name | ACETIN | |
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Record name | GLYCERYL MONOACETATE | |
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Flash Point |
greater than 201.2 °F (NTP, 1992) | |
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Solubility |
greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), SOL IN WATER, ALCOHOL, SLIGHTLY IN ETHER; INSOL IN BENZENE | |
Record name | ACETIN | |
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Record name | GLYCERYL MONOACETATE | |
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Density |
1.206 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.206 @ 20 °C/4 °C | |
Record name | ACETIN | |
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Vapor Pressure |
3 mmHg at 266 °F (NTP, 1992), 0.00392 [mmHg], 3 MM HG @ 130 °C | |
Record name | ACETIN | |
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Record name | Glyceryl monoacetate | |
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Impurities |
OFTEN CONTAMINATED WITH GLYCERIN. | |
Record name | GLYCERYL MONOACETATE | |
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Color/Form |
COLORLESS LIQUID; COMMERCIAL PRODUCT IS PALE YELLOW, Thick liquid | |
CAS No. |
26446-35-5, 106-61-6, 1335-58-6 | |
Record name | ACETIN | |
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Record name | 1-Monoacetin | |
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Record name | Glyceryl 1-acetate | |
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Record name | Monoacetin | |
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Record name | 1,2,3-Propanetriol, monoacetate | |
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Record name | Glycerol 1-monoacetate | |
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Record name | Glycerol acetate | |
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Record name | 2,3-dihydroxypropyl acetate | |
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Record name | GLYCERYL 1-ACETATE | |
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Melting Point |
FP: -78 °C | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of identifying 2,3-Dihydroxypropyl acetate in the extracts of Bauhinia divaricata L.?
A: The identification of this compound in the hydroalcoholic and ethyl acetate extracts of Bauhinia divaricata L. is noteworthy due to the plant's recognized lipid-lowering and antidiabetic properties []. While the specific role of this compound in these effects requires further investigation, its presence alongside other bioactive compounds like kaempferol-3-O-rhamnoside and quercetin 3-O-rhamnoside suggests it might contribute to the plant's overall bioactivity [].
Q2: How does the structure of this compound differ from other acetins, and what are the analytical implications?
A: this compound, also known as 1-monoacetin, is characterized by a single acetyl group attached to the first carbon of the glycerol backbone. This distinguishes it from other acetins like 1,2-diacetylglycerol and triacetin, which have two and three acetyl groups, respectively []. Analytically, this difference is crucial as 2-acetylglycerol (2-acetin) tends to disproportionate into glycerol and acetylglycerol even at moderate temperatures, making accurate quantification through techniques like liquid chromatography (LC) and gas chromatography (GC) challenging [].
Q3: The research mentions that this compound was found in an endophytic fungus. Could you elaborate on this finding and its potential implications?
A: Research indicates that this compound was isolated from Porodaedalea pini BCRC 35384, an endophytic fungus residing within the Porodaedalea pini species []. Endophytic fungi, living within plant tissues, are recognized for producing a diverse range of bioactive compounds, often mirroring or even exceeding the bioactivity of their host plants []. This finding highlights the potential of exploring endophytic fungi as sources of novel bioactive molecules, including those with potential therapeutic applications.
Q4: How can Nuclear Magnetic Resonance (NMR) spectroscopy be used to differentiate this compound from other acetylated glycerols?
A: (1)H NMR spectroscopy, particularly using deuterated dimethyl sulfoxide (DMSO-d6) as the solvent, proves highly effective in distinguishing this compound from other acetylated glycerols []. The distinct chemical shifts of the hydroxyl (OH) protons, appearing between 4.36 and 5.26 ppm in the NMR spectrum, provide a unique fingerprint for each compound in the mixture, enabling their identification and quantification []. This method offers advantages over other solvents like CDCl3, particularly due to the superior solubility of all acetylated glycerol components in DMSO-d6 and the highly informative OH signal pattern, which is typically free from interference [].
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